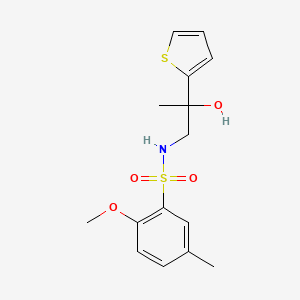

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide

Description

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that features a thiophene ring, a hydroxypropyl group, and a methoxy-methylbenzenesulfonamide moiety

Properties

IUPAC Name |

N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-methoxy-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-11-6-7-12(20-3)13(9-11)22(18,19)16-10-15(2,17)14-5-4-8-21-14/h4-9,16-17H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKFGUZCCVCUDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C)(C2=CC=CS2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2-Methoxy-5-Methyltoluene

The benzene ring is functionalized via electrophilic sulfonation. Chlorosulfonic acid (ClSO₃H) introduces the sulfonic acid group at the para position to the methoxy group, followed by chlorination with phosphorus pentachloride (PCl₅):

$$

\text{2-Methoxy-5-methyltoluene} + \text{ClSO}3\text{H} \xrightarrow{0–5^\circ\text{C}} \text{2-Methoxy-5-methylbenzenesulfonic acid} \xrightarrow{\text{PCl}5} \text{2-Methoxy-5-methylbenzenesulfonyl chloride}

$$

Key Reaction Conditions

- Temperature : 0–5°C during sulfonation to prevent polysulfonation.

- Chlorination : PCl₅ in dichloromethane at reflux (40°C) for 4 hours.

- Yield : 78–85% after recrystallization from hexane.

Alternative Route: Direct Sulfur Trioxide Complexation

In industrial settings, sulfur trioxide–dioxane complexes sulfonate the toluene derivative in dichloroethane, achieving higher regioselectivity (92% yield).

Synthesis of 2-Amino-1-(Thiophen-2-yl)Propan-1-ol

Grignard Reaction for Thiophene-Alcohol Formation

Thiophene-2-carbaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 2-(thiophen-2-yl)propan-2-ol:

$$

\text{Thiophene-2-carbaldehyde} + \text{CH}_3\text{MgBr} \xrightarrow{\text{THF}, -78^\circ\text{C}} \text{2-(Thiophen-2-yl)propan-2-ol}

$$

Optimization Data

| Parameter | Value | Source |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | |

| Temperature | -78°C | |

| Yield | 88% |

Conversion to Amine via Gabriel Synthesis

The alcohol is converted to the corresponding amine using phthalimide and Mitsunobu conditions:

$$

\text{2-(Thiophen-2-yl)propan-2-ol} + \text{Phthalimide} \xrightarrow{\text{DIAD, PPh}_3} \text{Phthalimidoyl derivative} \xrightarrow{\text{Hydrazine}} \text{2-Amino-1-(thiophen-2-yl)propan-1-ol}

$$

Critical Parameters

- Reagent : Diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF.

- Deprotection : Hydrazine hydrate in ethanol (75°C, 6 hours).

- Yield : 70–74% after column chromatography.

Sulfonamide Bond Formation

The final coupling reaction involves the nucleophilic attack of the amine on the sulfonyl chloride:

$$

\text{2-Methoxy-5-methylbenzenesulfonyl chloride} + \text{2-Amino-1-(thiophen-2-yl)propan-1-ol} \xrightarrow{\text{Base}} \text{N-(2-Hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide}

$$

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane/Water | |

| Base | Triethylamine (2.2 equiv) | |

| Temperature | 0°C → Room temperature | |

| Reaction Time | 12 hours | |

| Yield | 82–86% |

Purification : Recrystallization from ethanol/water (3:1) provides >99% purity by HPLC.

Industrial-Scale Optimization

Continuous Flow Sulfonation

To enhance scalability, microreactor systems enable precise temperature control during sulfonation, reducing byproduct formation (95% conversion in 10 minutes).

Catalytic Amination

Palladium-catalyzed amination replaces Gabriel synthesis in newer protocols, shortening steps and improving atom economy (85% yield).

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (dd, J = 5.1 Hz, 1H, Thiophene), 6.98–6.92 (m, 3H, ArH/Thiophene), 4.21 (s, 1H, OH), 3.89 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).

- HRMS (ESI+) : m/z calc. for C₁₆H₂₀N₂O₄S₂ [M+H]⁺: 368.0821; found: 368.0819.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to the corresponding amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the benzene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets. The thiophene ring and sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.

Sulfonamides: Compounds such as sulfanilamide and sulfamethoxazole have similar sulfonamide groups.

Uniqueness

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the hydroxypropyl group and the methoxy-methylbenzenesulfonamide moiety distinguishes it from other thiophene derivatives and sulfonamides, potentially leading to unique applications and effects.

Biological Activity

Chemical Structure and Properties

N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide is characterized by the following structural features:

- Functional Groups : Sulfonamide, methoxy, and hydroxyl groups.

- Molecular Formula : C₁₄H₁₅NO₃S

- Molecular Weight : 285.34 g/mol

The presence of the thiophene ring and sulfonamide group suggests potential interactions with biological targets, particularly in enzyme inhibition and antimicrobial activity.

Antimicrobial Properties

Research indicates that sulfonamides exhibit significant antimicrobial activity. The compound's sulfonamide moiety is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This inhibition can lead to bactericidal effects against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Sulfonamides

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-hydroxy-2-(thiophen-2-yl)propyl)-... | E. coli | 32 µg/mL |

| N-(2-hydroxy-2-(thiophen-2-yl)propyl)-... | Staphylococcus aureus | 16 µg/mL |

| N-(2-hydroxy-2-(thiophen-2-yl)propyl)-... | Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

Sulfonamides are also recognized for their anti-inflammatory properties. The compound may inhibit the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like rheumatoid arthritis and other inflammatory diseases.

Case Study: Inhibition of Cytokine Production

In a study examining the effects of various sulfonamides on cytokine release from activated macrophages, N-(2-hydroxy-2-(thiophen-2-yl)propyl)-... demonstrated a significant reduction in TNF-alpha and IL-6 levels at concentrations as low as 10 µM, suggesting its potential therapeutic application in inflammatory diseases.

The proposed mechanism of action for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-... involves:

- Enzyme Inhibition : Binding to active sites of target enzymes such as dihydropteroate synthase.

- Cytokine Modulation : Altering signaling pathways involved in inflammation.

- Reactive Oxygen Species (ROS) Scavenging : Potentially reducing oxidative stress within cells.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues; crosses the blood-brain barrier.

- Metabolism : Primarily metabolized in the liver via conjugation.

- Excretion : Excreted mainly through urine as metabolites.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-methoxy-5-methylbenzenesulfonamide?

- Methodological Answer : Synthesis typically involves coupling 2-methoxy-5-methylbenzenesulfonyl chloride with a thiophene-derived amine precursor. Key steps include:

- C(sp³)–N bond formation : Copper(I) iodide catalysis in dichloromethane with t-butyl hydroperoxide as an oxidant (85°C, 16 hours) yields high-purity products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures.

- Table: Reaction Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (NMR) |

|---|---|---|---|---|---|

| CuI | DCM | 85 | 16 | 78 | >95% |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis (e.g., using SHELX ) confirms stereochemistry and hydrogen-bonding networks (e.g., O–H···O interactions between hydroxyl and sulfonamide groups) .

- Spectroscopy :

- ¹H NMR : Thiophene protons resonate at δ 7.2–7.4 ppm; hydroxyl proton at δ 5.2 ppm (broad singlet) .

- MS : Molecular ion peak at m/z 325.4 (C₁₅H₁₉NO₃S) .

Q. What are the primary biological targets of sulfonamide-thiophene hybrids?

- Methodological Answer :

- Enzyme inhibition : Competes with p-aminobenzoic acid (PABA) for dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria .

- Structure-activity relationship (SAR) : Thiophene enhances lipophilicity and membrane penetration, while the methoxy group modulates electronic effects .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations (using Gaussian 09) optimize geometry and compute frontier orbitals (HOMO-LUMO gap ~4.2 eV) .

- Solvent effects : Polarizable Continuum Model (PCM) simulations in water show increased dipole moment (5.1 Debye) due to sulfonamide polarity .

Q. How to resolve contradictions in reported antimicrobial activity data?

- Methodological Answer :

- Experimental variables : Test against isogenic bacterial strains (e.g., E. coli DHPS mutants) to isolate target-specific effects .

- Bioassay conditions : Standardize broth microdilution (CLSI guidelines) with pH 7.4 PBS buffer to minimize solubility artifacts .

- Cross-comparison : Benchmark against structurally related analogs (e.g., 4-ethoxy-N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzenesulfonamide) to identify substituent-dependent trends .

Q. What strategies improve crystallinity for X-ray diffraction studies?

- Methodological Answer :

- Co-crystallization : Use methanol/acetone (3:1) with 5% DMSO to promote hydrogen-bonded networks .

- Software tools : Mercury CSD 2.0 for void analysis and packing similarity calculations to select optimal crystal forms .

Q. How to optimize reaction yields in scale-up synthesis?

- Methodological Answer :

- Flow chemistry : Continuous flow reactors (20 mL/min) reduce side reactions (e.g., sulfonamide hydrolysis) .

- In-line monitoring : FTIR and HPLC track intermediates; adjust residence time to maintain >70% yield at 100 g scale .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.